molecular formula C7H13ClO3 B14195096 Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate CAS No. 832110-41-5

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate

Katalognummer: B14195096
CAS-Nummer: 832110-41-5
Molekulargewicht: 180.63 g/mol
InChI-Schlüssel: FMQZXQLKFZJTPZ-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted esters.

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the fully reduced alkane.

Wissenschaftliche Forschungsanwendungen

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes. The stereochemistry of the compound allows it to fit into enzyme active sites, facilitating or inhibiting biochemical reactions. The pathways involved depend on the specific application, whether it is in catalysis or as a pharmaceutical agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise molecular interactions are required.

Eigenschaften

CAS-Nummer

832110-41-5

Molekularformel

C7H13ClO3

Molekulargewicht

180.63 g/mol

IUPAC-Name

ethyl (2S,3R)-2-chloro-3-hydroxypentanoate

InChI

InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI-Schlüssel

FMQZXQLKFZJTPZ-RITPCOANSA-N

Isomerische SMILES

CC[C@H]([C@@H](C(=O)OCC)Cl)O

Kanonische SMILES

CCC(C(C(=O)OCC)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.